HOMO–LUMO Gap and Dipole Moment: 5‑HHQ Occupies a Distinct Electronic Parameter Space Among 5‑Substituted 8‑Hydroxyquinolines
Density Functional Theory (DFT) calculations at the B3LYP/6‑311G(d,p) level demonstrate that 5‑HHQ possesses a HOMO–LUMO energy gap and total dipole moment that are distinct from those of its closest 5‑substituted analogs 5‑MHQ, 5‑EHQ, and 5‑PHQ [1]. The hydroxymethyl group (–CH₂OH) introduces an oxygen atom capable of both inductive electron withdrawal and resonance donation through the lone pair, shifting the frontier orbital energies relative to the purely alkyl (5‑MHQ) or alkoxyalkyl (5‑EHQ, 5‑PHQ) congeners [1]. The resulting electronic differences correlate with observed variations in bioactivity and metal‑complex charge‑transfer behavior [1]. Exact numerical values for the HOMO, LUMO, and gap energies of 5‑HHQ and comparators are reported in the primary publication; this evidence is classified as Cross‑study comparable because all four compounds were computed under identical conditions within a single study [1].
| Evidence Dimension | Calculated HOMO–LUMO energy gap (E_gap, eV) and total dipole moment (μ, Debye) in gas phase at B3LYP/6‑311G(d,p) level |
|---|---|
| Target Compound Data | 5‑HHQ: E_gap and μ values reported in Bougharraf et al. (2016) – numerical data available in the full publication [1] |
| Comparator Or Baseline | 5‑MHQ, 5‑EHQ, and 5‑PHQ: E_gap and μ values reported in the same publication under identical computational conditions [1] |
| Quantified Difference | The rank order of E_gap and μ differs across the four compounds; 5‑HHQ is structurally intermediate in side‑chain bulk and oxygen content, placing its electronic parameters between those of 5‑MHQ and 5‑EHQ, with 5‑PHQ exhibiting the most distinct electronic profile [1] |
| Conditions | Gas‑phase DFT (B3LYP/6‑311G(d,p)); supplementary calculations in acetonitrile and ethanol solvent continuum models [1] |
Why This Matters
For applications in optoelectronics, fluorescence sensing, or metal‑complex design, the electronic gap directly governs absorption/emission wavelengths and charge‑transfer efficiency; selecting 5‑HHQ versus 5‑MHQ or 5‑EHQ therefore dictates the photophysical operating window.
- [1] Bougharraf, H., Benallal, R., Elfaydy, M., Mondieig, D., Negrier, P. & Massip, S. (2016). Experimental and theoretical investigation of molecular structure and charge transfer within some 8‑hydroxyquinoline derivatives. International Journal of Engineering Sciences and Research Technology, 5(6), 209–221. DOI: 10.5281/zenodo.54780. View Source
